Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Comparison
The introduction of gem-difluorination at the 3-position significantly alters the compound's lipophilicity and hydrogen bonding capacity compared to non-fluorinated analogs. 3,3-Difluorobutan-1-ol exhibits a calculated XLogP3 of 0.3 , which is lower than that of the non-fluorinated parent 1-butanol (XLogP3 ≈ 0.88), indicating increased polarity and reduced lipophilicity. This is a counter-intuitive but well-documented effect of gem-difluorination adjacent to a hydroxyl group. Its topological polar surface area (TPSA) is 20.2 Ų , a value that directly influences membrane permeability and bioavailability in drug design.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 0.3; TPSA: 20.2 Ų |
| Comparator Or Baseline | 1-Butanol (CAS 71-36-3): XLogP3: ~0.88; TPSA: 20.2 Ų |
| Quantified Difference | ΔXLogP3 = -0.58 (Target vs. 1-Butanol) |
| Conditions | In silico calculation; values from authoritative chemical database (PubChem/ChemSpider). |
Why This Matters
The distinct lipophilicity profile of 3,3-difluorobutan-1-ol provides a specific solubility and membrane permeability characteristic that cannot be replicated by 1-butanol, making it a valuable starting point for medicinal chemists designing drug candidates with optimized ADME properties.
